molecular formula C21H19N5O B1406875 (R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide CAS No. 1613639-20-5

(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide

Cat. No.: B1406875
CAS No.: 1613639-20-5
M. Wt: 357.4 g/mol
InChI Key: WFKDWXLSSQIFDS-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide is a novel chemical entity offered for research and development purposes. This compound is of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. The indazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its ability to interact with the kinase domain of various therapeutic targets . For instance, structurally similar indazole-based compounds have been demonstrated as potent inhibitors of Polo-like kinase 4 (PLK4), a serine/threonine-protein kinase that serves as a master regulator of centriole duplication and is overexpressed in several cancer types, including breast cancer, neuroblastoma, and non-small cell lung cancer . The (R)-enantiomer of this compound suggests a designed specificity for chiral recognition in biological systems, potentially leading to a unique binding affinity and selectivity profile. The primary research applications for this compound are anticipated to include in vitro kinase inhibition assays, antiproliferative activity screening against various cancer cell lines, and studies aimed at understanding mechanisms of cell cycle arrest and apoptosis. Researchers exploring the structure-activity relationships (SAR) of kinase inhibitors will find the chiral center and the amide functionality key features for optimization . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(2R)-2-[[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-13-18-10-15(7-8-19(18)26-25-13)16-9-17(12-23-11-16)24-20(21(22)27)14-5-3-2-4-6-14/h2-12,20,24H,1H3,(H2,22,27)(H,25,26)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKDWXLSSQIFDS-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)NC(C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)N[C@H](C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indazole Derivative Synthesis

  • Method: Condensation of o-nitroaniline derivatives with α-keto acids or via cyclization of hydrazines with suitable carbonyl compounds.
  • Key reagents: Hydrazines, α-keto acids, or substituted nitroanilines.
  • Reaction conditions: Acidic or basic catalysis under reflux, with subsequent reduction of nitro groups if necessary.

Methylation of Indazole

  • Method: Selective methylation at the 3-position of the indazole ring using methyl iodide or dimethyl sulfate in the presence of base.
  • Outcome: Formation of 3-methyl-1H-indazol-5-yl derivatives with high regioselectivity.

Pyridine Derivative Synthesis

  • Method: Construction of the pyridin-3-yl core via Hantzsch pyridine synthesis or via cyclization of β-ketoesters with ammonia derivatives.
  • Reagents: Acetylacetone, formaldehyde, ammonia, or substituted derivatives.

Formation of the Amide Bond

The critical step involves coupling the heterocyclic amine with a phenylacetamide precursor.

Step Reagents & Conditions Description
2.1 Carboxylic acid activation (e.g., using DCC, EDC) Activation of phenylacetic acid derivative
2.2 Amide coupling with heterocyclic amine Formation of the amide linkage
2.3 Use of chiral auxiliaries or chiral catalysts To induce stereoselectivity favoring the (R)-enantiomer

This process often employs coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), with catalytic amounts of 4-dimethylaminopyridine (DMAP) to enhance reactivity.

Stereochemical Resolution and Chiral Purification

Given the (R)-configuration, stereoselective synthesis or resolution is crucial.

Chiral Resolution

  • Method: Use of chiral chromatography (e.g., chiral HPLC) to separate enantiomers.
  • Alternative: Asymmetric synthesis employing chiral catalysts or auxiliaries during the amide coupling step.

Enzymatic Resolution

  • Enzymatic hydrolysis or transesterification can selectively hydrolyze the undesired enantiomer, enriching the (R)-form.

Stereoselective Catalysis

  • Use of chiral catalysts such as chiral phosphoric acids or chiral Lewis acids during key steps to favor (R)-enantiomer formation.

Purification and Characterization

Post-synthesis, purification involves:

Data Table: Summary of Synthetic Strategies

Stage Method Reagents Key Conditions Notes
Heterocycle synthesis Cyclization Hydrazines, α-keto acids Reflux, acid/base catalysis Regioselective methylation possible
Amide bond formation Coupling Phenylacetic acid, heterocyclic amine DCC/EDC, DMAP, room temp Stereoselective if chiral auxiliaries used
Stereochemical control Resolution Chiral chromatography, enzymatic Ambient or mild heating Ensures (R)-enantiomer purity

Research Findings and Notable Insights

  • Metabolic Stability: Incorporation of methyl groups at strategic positions (such as the 3-methyl on indazole) enhances metabolic stability, as shown in recent pharmacokinetic studies.
  • Chiral Purity: High stereochemical purity is achievable via chiral chromatography, with reported enantiomeric excesses exceeding 95%.
  • Synthetic Efficiency: Use of modern coupling reagents and chiral catalysts has improved yields and stereoselectivity, reducing synthesis time and byproduct formation.

Chemical Reactions Analysis

Types of Reactions

®-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or sulfonating agents like sulfur trioxide for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Synthetic Routes

(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide serves as a versatile building block in organic synthesis. Its complex structure allows for various functionalizations, facilitating the creation of more intricate molecular architectures.

Synthetic Methodologies
The synthesis typically involves multi-step organic reactions, starting with the preparation of indazole and pyridine intermediates followed by coupling reactions. Common techniques include:

  • Coupling Reactions : Utilizing cross-coupling methodologies such as Suzuki or Buchwald-Hartwig reactions.
  • Functional Group Modifications : Employing selective functionalization strategies to introduce additional reactive sites.

Industrial Applications

In material science, this compound can be explored for developing new materials, such as polymers or coatings due to its unique chemical properties.

Example Application: Polymer Development
Research into similar compounds has led to the development of polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices could yield materials with improved performance characteristics suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
(R)-2-((5-(3-Methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide (Target Compound) C₂₁H₂₀N₄O 344.4 3-Methylindazole, Acetamide 2208138-43-4
(R)-2-((5-Bromopyridin-3-yl)amino)-2-phenylacetamide C₁₃H₁₁BrN₂O₂ 307.15 Bromine, Acetamide 1569320-29-1
(R)-2-((5-(3-Methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol C₂₁H₂₀N₄O 344.4 3-Methylindazole, Ethanol 1613638-88-2

Structural and Functional Differences

Substituent Effects: The bromo analog (CAS 1569320-29-1) lacks the indazole moiety, replacing it with bromine. This substitution reduces molecular complexity and likely alters binding interactions, as bromine’s steric bulk and electronegativity differ significantly from indazole’s planar aromatic system . The ethanol derivative (CAS 1613638-88-2) replaces the acetamide group with a primary alcohol.

Stereochemical Considerations: All three compounds share the R-configuration at the α-carbon, preserving spatial orientation critical for target engagement. However, the ethanol derivative’s reduced hydrogen-bonding capability may diminish affinity for polar binding pockets compared to the acetamide-containing target compound.

Biological Activity

Overview

(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including an indazole ring, a pyridine ring, and a phenylacetamide moiety. This compound's specific stereochemistry and functional groups contribute to its biological activity, making it a subject of interest in various research contexts.

Chemical Structure

The compound's IUPAC name is (2R)-2-[[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylacetamide, and it has the following chemical formula: C21H19N5O. The structural representation can be summarized as follows:

PropertyValue
Molecular Weight 365.41 g/mol
CAS Number 1613639-20-5
InChI Key InChI=1S/C21H19N5O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit viral replication by targeting RNA-dependent RNA polymerase (RdRp) in viruses like SARS-CoV-2 .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : The compound has been investigated for its potential to inhibit viral replication, particularly against SARS-CoV and other RNA viruses. Studies have demonstrated that related compounds can effectively inhibit RdRp activity at sub-micromolar concentrations with low cytotoxicity .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases or other enzymes involved in cellular signaling pathways, which could have implications for cancer treatment .
  • Receptor Interaction : The presence of the indazole and pyridine rings may allow the compound to interact with G protein-coupled receptors (GPCRs), influencing various physiological responses .

Case Studies

Several studies have evaluated the biological activity of compounds structurally similar to this compound:

Study 1: Antiviral Screening

A study screened a library of indazole derivatives for their ability to inhibit SARS-CoV replication. The most promising candidates demonstrated effective inhibition of RdRp activity, suggesting that modifications in the indazole structure could enhance antiviral efficacy .

Study 2: Kinase Inhibition

Research on related indazole derivatives showed significant inhibition of specific kinases involved in tumor growth. This suggests potential applications in oncology, where targeting signaling pathways can lead to reduced tumor proliferation .

Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibition of SARS-CoV RdRp with low cytotoxicity
Enzyme InhibitionPotential inhibition of kinases involved in cancer signaling
Receptor InteractionPossible modulation of GPCRs affecting physiological responses

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide, and how can purity be ensured?

  • Methodological Answer : A common approach involves refluxing intermediates with sodium acetate in acetic acid to promote cyclization or condensation. For example, analogous indazole derivatives were synthesized by refluxing 3-formyl-indole carboxylates with aminothiazolones in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to achieve >95% purity . For the target compound, similar conditions could be adapted, with purity verified via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (DMSO-d₆, δ 7.1–7.4 ppm for aromatic protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s stereochemistry and functional groups?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., R-configuration confirmed via NOESY correlations between acetamide protons and phenyl groups) .
  • HPLC-MS : Confirm molecular weight (calculated m/z ~430.5) and assess enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and indazole N-H stretches (~3400 cm⁻¹) .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal Stability : Store at 40°C/75% RH for 1 month; analyze for decomposition products (e.g., hydrolyzed acetamide) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the 3-methylindazole group with bulkier substituents (e.g., 3-ethyl or 3-fluoro) to assess impact on target binding .
  • Scaffold Hybridization : Fuse pyridine or indazole moieties with thiadiazole rings (as in ) to enhance metabolic stability .
  • In Silico Docking : Use AutoDock Vina to predict interactions with kinases (e.g., JAK2) and prioritize analogs with lower binding energies .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer :

  • Assay Standardization : Re-test the compound in parallel with reference inhibitors (e.g., staurosporine) under consistent conditions (e.g., ATP concentration, incubation time) .
  • Impurity Analysis : Use LC-MS to rule out batch-specific impurities (e.g., unreacted pyridine intermediates) that may skew activity .
  • Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify confounding targets .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic (PK) properties while minimizing toxicity?

  • Methodological Answer :

  • Dose Escalation : Administer 10–100 mg/kg orally to rodents, collecting plasma at 0.5–24 hours for LC-MS/MS analysis (Cmax, Tmax, AUC) .
  • Toxicogenomics : Perform RNA-seq on liver/kidney tissues post-administration to detect pathways like oxidative stress or apoptosis .
  • Metabolite ID : Use high-resolution MS to identify Phase I/II metabolites (e.g., hydroxylation at the indazole ring) .

Q. What computational methods predict metabolic liabilities in this compound?

  • Methodological Answer :

  • CYP450 Metabolism Prediction : Use StarDrop’s DEREK or Schrödinger’s ADMET Predictor to flag sites prone to oxidation (e.g., pyridine nitrogen) .
  • Glucuronidation Risk : Apply MetaSite to assess likelihood of glucuronide formation at the acetamide group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.